Covalent Irreversible Inhibition Mechanism vs. Reversible ATP-Competitive Inhibitors: Structural Confirmation and Functional Consequence
FAK inhibitor 5 is a covalent irreversible inhibitor that forms a stable thioether bond with Cys427 in the FAK ATP-binding pocket, as confirmed by a 1.55 Å resolution co-crystal structure (PDB ID: 6GCX) [1]. In contrast, clinical-stage FAK inhibitors including Defactinib (VS-6063), GSK2256098, VS-4718, and PF-573228 are reversible ATP-competitive inhibitors that do not covalently modify the kinase . The covalent bond imparts sustained target engagement even after compound washout—a property not achievable with reversible inhibitors.
| Evidence Dimension | Inhibition mechanism (binding mode and reversibility) |
|---|---|
| Target Compound Data | Covalent, irreversible; binds to Cys427; co-crystal structure resolved at 1.55 Å (PDB: 6GCX) |
| Comparator Or Baseline | Defactinib (VS-6063), GSK2256098, VS-4718, PF-573228: all reversible ATP-competitive |
| Quantified Difference | Covalent irreversible vs. fully reversible binding kinetics; sustained inhibition post-washout vs. rapid recovery |
| Conditions | X-ray crystallography (Gallus gallus FAK kinase domain); enzymatic assays |
Why This Matters
This mechanism provides prolonged target suppression and distinct washout kinetics essential for experiments requiring sustained FAK inhibition, particularly in washout assays or when studying recovery of FAK signaling.
- [1] Yen-Pon E, et al. ACS Chem Biol. 2018;13(8):2067-2073. doi:10.1021/acschembio.8b00250. PDB ID: 6GCX. View Source
